

Solubility Profile of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(2-oxopiperidin-4-yl)acetate

Cat. No.: B598304

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Abstract

This technical guide provides a comprehensive overview of the solubility profile of **Ethyl 2-(2-oxopiperidin-4-yl)acetate** (CAS Number: 102943-18-0). Due to a lack of publicly available experimental data on the solubility of this specific compound, this document focuses on its known physicochemical properties and presents standardized, detailed experimental protocols for determining the solubility of small organic molecules. These methodologies are intended to equip researchers with the necessary framework to assess the solubility of this and other similar compounds in their own laboratories. This guide also includes a visual representation of a general experimental workflow for solubility determination.

Physicochemical Properties

While specific experimental solubility data for **Ethyl 2-(2-oxopiperidin-4-yl)acetate** is not readily available in the current body of scientific literature, a summary of its key physicochemical properties is presented in Table 1. These properties are essential for understanding its potential behavior in various solvent systems.

Property	Value	Source
CAS Number	102943-18-0	ChemSrc
Molecular Formula	C ₉ H ₁₅ NO ₃	ChemicalBook
Molecular Weight	185.22 g/mol	ChemicalBook
Predicted Boiling Point	160 °C (at 0.5 Torr)	ChemicalBook
Predicted Density	1.070 ± 0.06 g/cm ³	ChemicalBook
Predicted pKa	16.26 ± 0.40	ChemicalBook

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for both qualitative and quantitative solubility assessment of a compound like **Ethyl 2-(2-oxopiperidin-4-yl)acetate**.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of a compound's solubility in various solvents, which can inform the selection of appropriate solvents for reactions, purification, and formulation.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common laboratory solvents.

Materials:

- **Ethyl 2-(2-oxopiperidin-4-yl)acetate**
- Small test tubes or vials
- Vortex mixer
- Calibrated pipettes
- A range of solvents:

- Water (deionized)
- 5% w/v Hydrochloric acid (HCl) in water
- 5% w/v Sodium bicarbonate (NaHCO_3) in water
- 5% w/v Sodium hydroxide (NaOH) in water
- Ethanol
- Methanol
- Acetone
- Ethyl acetate
- Dichloromethane (DCM)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Add approximately 1-2 mg of the compound to a clean, dry test tube.
- Add 1 mL of the selected solvent to the test tube.
- Vortex the mixture vigorously for 30-60 seconds.
- Visually inspect the solution against a dark background to observe if the solid has dissolved completely.
- If the compound dissolves, it is classified as "soluble." If some solid remains, it is "partially soluble." If the solid does not appear to dissolve at all, it is "insoluble."
- For aqueous solutions (water, HCl, NaOH, NaHCO_3), the pH should also be tested with litmus paper to identify acidic or basic properties of the compound.^[1]
- Record all observations in a systematic manner.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.^[2]

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

- **Ethyl 2-(2-oxopiperidin-4-yl)acetate**
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Chosen solvent(s)

Procedure:

- Prepare a stock solution of the compound of known concentration in a suitable solvent for creating a calibration curve.
- Add an excess amount of the compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

- Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- After equilibration, allow the vials to stand undisturbed for the solid to settle.
- Carefully withdraw a sample from the supernatant. To remove any undissolved microparticles, filter the sample through a syringe filter.
- Dilute the filtered sample with a suitable solvent to a concentration within the range of the calibration curve.
- Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess how quickly a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.^{[3][4][5]}

Objective: To determine the concentration at which a compound precipitates from a supersaturated aqueous solution.

Materials:

- **Ethyl 2-(2-oxopiperidin-4-yl)acetate** dissolved in DMSO (e.g., 10 mM stock)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
- 96-well microplates
- Plate reader capable of nephelometry or UV-Vis measurements

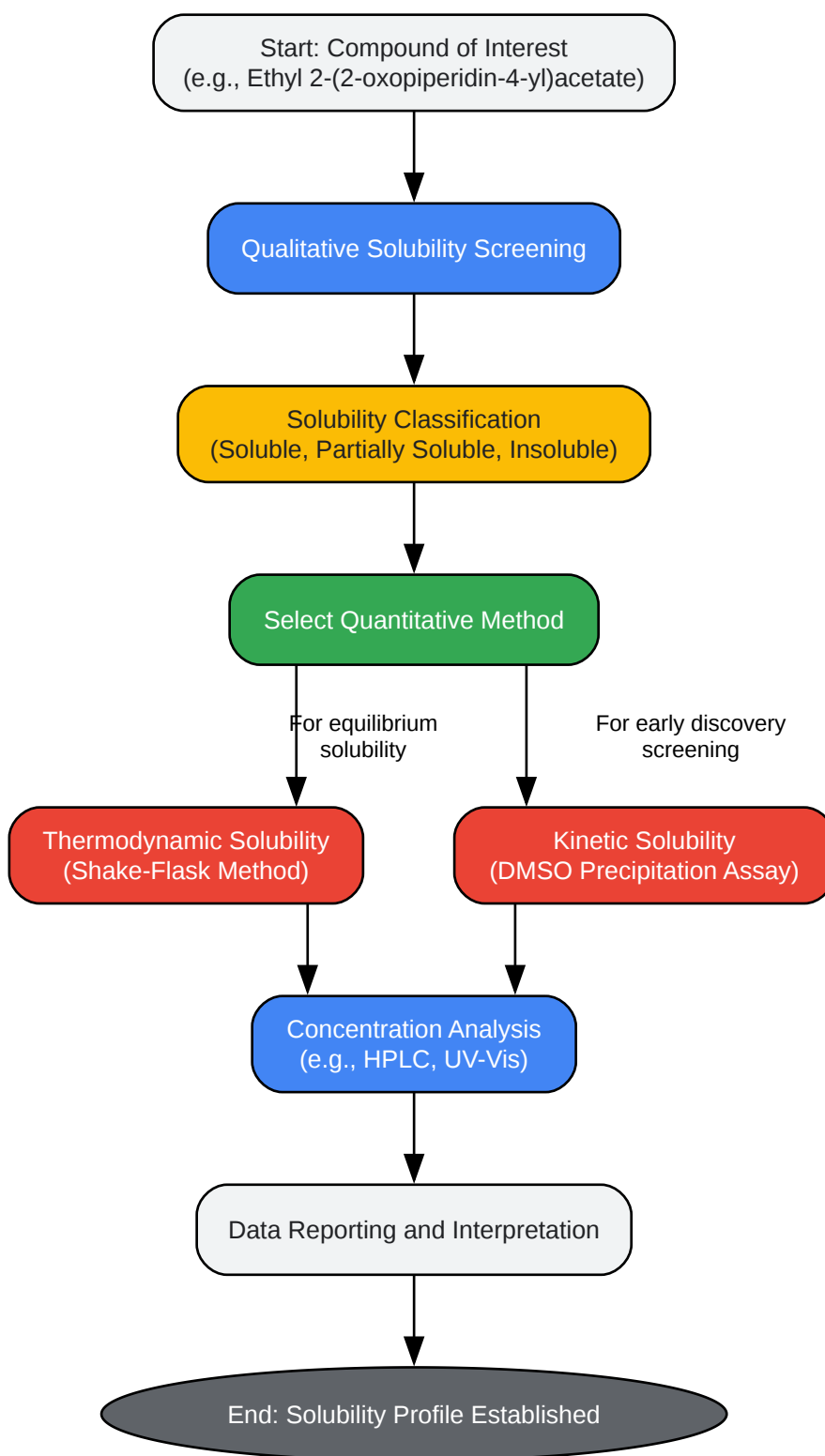
- Liquid handling system or multichannel pipettes

Procedure:

- Add the aqueous buffer to the wells of a microplate.
- Add small volumes of the DMSO stock solution of the compound to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
- Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation.
- The kinetic solubility is defined as the concentration at which precipitation is first observed.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for characterizing the solubility of a novel compound.



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Caption: General workflow for determining the solubility profile of a chemical compound.

Conclusion

While experimental solubility data for **Ethyl 2-(2-oxopiperidin-4-yl)acetate** remains to be published, this guide provides the essential tools for researchers to determine this critical parameter. By following the detailed qualitative and quantitative protocols, scientists can generate reliable solubility data, which is fundamental for advancing research and development activities involving this compound. The provided workflow offers a systematic approach to solubility characterization, ensuring that this key property is thoroughly evaluated.

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